N-Methyl-N'-isopropyl ethylenediamine
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Overview
Description
N-Methyl-N’-isopropyl ethylenediamine is an organic compound with the molecular formula C6H16N2 and a molecular weight of 116.2 g/mol . This compound is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a methyl group and the other with an isopropyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N’-isopropyl ethylenediamine can be synthesized through the N-methylation of secondary amines under solvent-free ball milling conditions . This method involves the use of a vibrational ball mill to achieve high yields of tertiary N-methylated amine derivatives. The reaction parameters are optimized to ensure efficient N-methylation, typically using formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent.
Industrial Production Methods
Industrial production of N-Methyl-N’-isopropyl ethylenediamine often involves the reaction of ethylenediamine with isopropyl chloride and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-isopropyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
N-Methyl-N’-isopropyl ethylenediamine has a wide range of applications in scientific research:
Biology: The compound is used in biochemical research, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anticancer and antiviral properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N’-isopropyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: Similar structure but with two methyl groups instead of one methyl and one isopropyl group.
N,N’-Diethylethylenediamine: Contains two ethyl groups instead of methyl and isopropyl groups.
N,N’-Diisopropylethylenediamine: Contains two isopropyl groups instead of one methyl and one isopropyl group.
Uniqueness
N-Methyl-N’-isopropyl ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where selective reactivity and binding are required, such as in the synthesis of specialized ligands and catalysts.
Properties
IUPAC Name |
N-methyl-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUILYJKCCEQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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